molecular formula C9H10O3 B3131918 1-(3-Hydroxy-5-methoxyphenyl)ethanone CAS No. 35999-23-6

1-(3-Hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B3131918
CAS No.: 35999-23-6
M. Wt: 166.17 g/mol
InChI Key: WLBARKHMXDVUIA-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the formula C9H10O3 . It has a molecular weight of 166.1739 . Other names for this compound include Acetophenone, 2’-hydroxy-5’-methoxy-, 2-Hydroxy-5-methoxyacetophenone, 2’-Hydroxy-5’-methoxyacetophenone, 5-Methoxy-2-hydroxyacetophenone, and 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a hydroxy group (-OH) attached to it. The benzene ring is also attached to an ethanone group (C2H5O)^ .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its melting point is between 88-92 °C . The compound has a molecular weight of 166.17 .

Scientific Research Applications

Natural Compound Discovery

1-(3-Hydroxy-5-methoxyphenyl)ethanone has been identified as a component of natural extracts. For instance, Khan et al. (2003) discovered a new compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, in the stem bark of Lamprothamnus zanguebaricus, highlighting the exploration of natural sources for novel compounds (Khan, Rutaihwa, & Mhehe, 2003).

Antimicrobial Properties

Research has also explored the antimicrobial applications of derivatives of this compound. Nagamani et al. (2018) synthesized novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, demonstrating its potential in creating antimicrobial agents (Nagamani, Anjaiah, Praveen, Jalapathi, 2018).

Inhibitory Activity Against Platelet Aggregation

Another significant application is in the field of cardiovascular research. Akamanchi et al. (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and tested them as inhibitors of platelet aggregation, a crucial aspect in preventing thrombotic diseases (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Crystal Structure Analysis

The study of the crystal structure of this compound derivatives has also been a focus. Kudelko et al. (2007) analyzed the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, contributing to our understanding of the physical and chemical properties of these compounds (Kudelko, Karczmarzyk, & Fruziński, 2007).

Molecular Docking and Antimicrobial Studies

Furthermore, molecular docking techniques have been used to assess the anti-microbial properties of derivatives of this compound. Satya et al. (2022) conducted ADMET and molecular docking studies on Ethanone, 1-(2-hydroxy-5-methyl phenyl), highlighting its potential for anti-microbial applications (Satya, S. B. V., & Aiswariya, 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Properties

IUPAC Name

1-(3-hydroxy-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-8(11)5-9(4-7)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBARKHMXDVUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287219
Record name 1-(3-Hydroxy-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35999-23-6
Record name 1-(3-Hydroxy-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35999-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxy-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3,5-Dihydroxyphenyl)ethanone (3 g) and methyl iodide (2.80 g) were dissolved in DMF (40 ml), and sodium hydride (568 mg) was added. After stirring at RT for 2 h, the DMF was drawn off. The residue was taken up in EA and washed with water, dried, filtered and concentrated. The residue was purified using silica gel (89 g cartridge, n-heptane/EA 0-50% within 30 min). 1.12 g of the title compound were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
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reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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